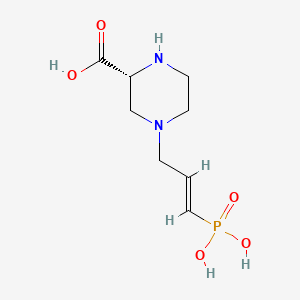

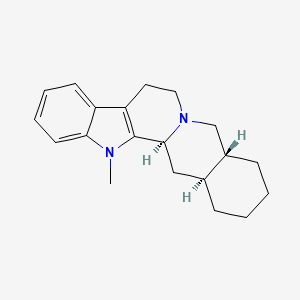

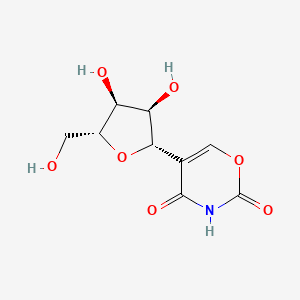

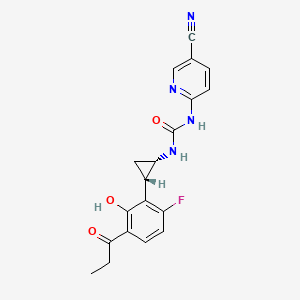

1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea

Overview

Description

MIV-150 is a tight-binding, allosteric inhibitor of reverse transcriptase that is active against HIV-1 and HIV-2 (both EC50s = 1 nM in vitro). It has been shown to inactivate viruses that are resistant to other antiviral drugs, including non-nucleoside reverse transcriptase inhibitors, nucleoside reverse transcriptase inhibitors, and protease inhibitors. Although MIV-150 possesses poor oral bioavailability, it demonstrates efficacy when formulated as a topical microbicide.

MIV 150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been found effective against simian-human immunodeficiency virus-RT (SHIV-RT).

Scientific Research Applications

HIV-1 and HIV-2 Inhibition

MIV-150 is a potent inhibitor of reverse transcriptase active against both HIV-1 and HIV-2, with an effective concentration (EC50) of 1 nM in vitro. It has shown activity against viruses resistant to other antiviral drugs .

Topical Microbicide Formulation

Despite poor oral bioavailability, MIV-150 demonstrates efficacy when formulated as a topical microbicide, which can be applied directly to the site of potential viral entry .

Antiviral Activity in Primary Cells

The combination of MIV-150 with zinc acetate has shown potent and broad antiviral activity in primary cells. This combination could potentially overcome resistance issues seen with other non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Resistance Selection Studies

In vitro studies have indicated that while MIV-150 can select for NNRTI-resistant mutations, viruses resistant to zinc acetate remain susceptible to MIV-150, suggesting a complementary resistance profile .

Intravaginal Ring Delivery System

An intravaginal ring that releases MIV-150 has been shown to reduce infection rates in macaque models, indicating its potential as a delivery system for human use .

Combination Gel Formulation

When combined with zinc acetate and carrageenan in a gel formulation, MIV-150 provides significant protection against simian-human immunodeficiency virus challenges in macaque models, more so than when either compound is used alone .

These are six unique applications of MIV-150 in scientific research, each with its own potential impact on HIV treatment and prevention strategies.

Cayman Chem - MIV-150 Springer - MIV-150 and Zinc Acetate Combination Science - Intravaginal Ring That Releases the NNRTI MIV-150 Europe PMC - MIV-150 and Zinc Acetate Combination Gel

Mechanism of Action

Target of Action

MIV-150, also known as 824VSI942Y, pc-815, 1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea, MIV 150, or MIV-1R, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that primarily targets the reverse transcriptase (RT) of HIV-1 and HIV-2 . Reverse transcriptase is an enzyme that plays a crucial role in the replication of HIV, making it a primary target for antiretroviral drugs .

Mode of Action

MIV-150 works by inhibiting the action of reverse transcriptase, thereby blocking the replication of HIV . As an allosteric inhibitor, it binds to a site on the reverse transcriptase enzyme that is distinct from the active site, leading to a change in the enzyme’s shape and function . This change prevents the enzyme from carrying out its role in the viral replication process, effectively halting the production of new virus particles .

Biochemical Pathways

The primary biochemical pathway affected by MIV-150 is the replication cycle of HIV. By inhibiting reverse transcriptase, MIV-150 disrupts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle . This disruption prevents the integration of the viral genome into the host cell’s DNA, thereby blocking the production of new virus particles .

Result of Action

The primary result of MIV-150’s action is the inhibition of HIV replication, which can prevent the spread of the virus to new cells and potentially slow the progression of HIV infection . In vitro studies have shown that MIV-150 has potent antiviral activity against both wild type and NNRTI or RT-resistant HIVs . Moreover, MIV-150 has been shown to effectively inactivate free virus .

Action Environment

The efficacy and stability of MIV-150 can be influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance the effectiveness of MIV-150. A study showed that a combination microbicide containing MIV-150 and zinc acetate demonstrated an additive antiviral effect . Furthermore, the formulation of MIV-150 can also impact its action. For example, MIV-150 formulated in a carrageenan gel (as part of a combination microbicide) has been shown to provide significant protection against simian-human immunodeficiency virus (SHIV-RT) challenge in macaques .

properties

IUPAC Name |

1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPHEWJJTGPRSL-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)C1=C(C(=C(C=C1)F)[C@@H]2C[C@@H]2NC(=O)NC3=NC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177773 | |

| Record name | MIV 150 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea | |

CAS RN |

231957-54-3 | |

| Record name | MIV 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231957543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIV 150 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIV-150 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824VSI942Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.